di-n-Amyl disulfide

描述

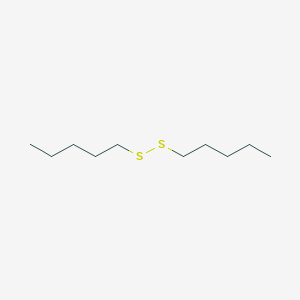

di-n-Amyl disulfide (CAS 112-51-6), also known as dipentyl disulfide, is an organic disulfide compound with the molecular formula C₁₀H₂₂S₂ and a molecular weight of 206.412 g/mol . It consists of two linear pentyl chains (-CH₂CH₂CH₂CH₂CH₂) connected via a disulfide (-S-S-) bond. This compound is characterized by its hydrophobic nature due to the long alkyl chains, which influence its solubility, volatility, and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

di-n-Amyl disulfide can be synthesized through the oxidation of pentanethiol. One common method involves the use of hydrogen peroxide as an oxidizing agent in an acidic or basic medium. The reaction proceeds as follows:

[ 2 \text{C}5\text{H}{11}\text{SH} + \text{H}2\text{O}2 \rightarrow \text{C}{10}\text{H}{22}\text{S}_2 + 2 \text{H}_2\text{O} ]

Another method involves the use of iodine and hydrogen iodide:

[ 2 \text{C}5\text{H}{11}\text{SH} + \text{I}2 \rightarrow \text{C}{10}\text{H}_{22}\text{S}_2 + 2 \text{HI} ]

Industrial Production Methods

Industrial production of dipentyl disulphide typically involves the oxidation of pentanethiol using hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process involves the following steps:

- Mixing pentanethiol with hydrogen peroxide in a reactor.

- Adding a catalyst to facilitate the reaction.

- Maintaining the reaction mixture at a specific temperature and pressure.

- Isolating and purifying the dipentyl disulphide from the reaction mixture.

化学反应分析

Oxidation Reactions

Di-n-Amyl disulfide undergoes oxidation to form sulfoxides and sulfones. The reaction rate depends on the oxidizing agent and environmental conditions.

-

Key Insight : Cyclic disulfides react faster with HOCl than acyclic analogs (e.g., this compound) due to strain effects. For example, lipoic acid (cyclic) reacts 100× faster than DTDPA (acyclic) .

Reduction Reactions

The disulfide bond is cleaved under reductive conditions to yield thiols.

Common Reducing Agents and Mechanisms:

-

Lithium Aluminum Hydride (LiAlH₄) : Direct reduction to pentanethiol () .

-

Trimethylphosphine (TMP) : SN2 mechanism with a low activation barrier () .

-

Manganese (Mn) : Catalytic reduction in nickel-mediated reactions (e.g., coupling with alkyl bromides) .

Substitution Reactions

This compound participates in nucleophilic substitution, enabling bond functionalization.

| Reagent | Product | Conditions | Catalyst | Reference |

|---|---|---|---|---|

| Alkyl bromides | Unsymmetrical disulfides | Ni catalysis, 40°C | Ni/Mn | |

| Halogens (I₂) | Thiol-disulfide interchange | Ethanol/water, 90°C | None |

Example Reaction :

Thermochemical Data

Enthalpy changes for key reactions (NIST):

| Reaction | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| -124.9 | Liquid phase, ethanol/water |

Kinetic and Mechanistic Studies

-

Phosphine-Mediated Cleavage : TMP attacks the sulfur atom via a pre-organized transition state, leading to rapid disulfide scission .

-

Nickel Catalysis : Involves oxidative addition of tetrasulfides and radical intermediates .

Comparative Reactivity of Disulfides

| Disulfide | Structure | Reactivity with HOCl (k, M⁻¹s⁻¹) |

|---|---|---|

| This compound | Acyclic | |

| Lipoic acid | Cyclic | |

| Cystine | Acyclic |

Cyclic disulfides exhibit enhanced reactivity due to bond strain and orbital alignment .

科学研究应用

Chemical Applications

1. Organic Synthesis:

Di-n-Amyl disulfide is utilized as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as an intermediate for synthesizing other sulfur-containing compounds, which are essential in various chemical reactions.

2. Cross-Linking Agent:

In polymer chemistry, this compound acts as a cross-linking agent in the production of rubber and other polymers. Its ability to form disulfide bonds enhances the mechanical properties of these materials.

Biological Applications

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

2. Anticancer Potential:

Studies have shown that this compound can induce apoptosis in cancer cells. For example, in vitro assays demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspases in human breast cancer cell lines, suggesting its potential as an anticancer agent.

Medical Applications

1. Therapeutic Research:

this compound is being investigated for its therapeutic properties. It has shown potential in drug development, particularly for conditions requiring modulation of oxidative stress or inflammation .

2. Detoxification:

The compound has been explored for its ability to bind toxic substances such as cyanide and free iron ions in subjects undergoing chemotherapy. This property could be beneficial in reducing toxicity during cancer treatments .

Industrial Applications

1. Lubricants and Fuels:

In the industrial sector, this compound is used as an additive in lubricants and fuels due to its stabilizing properties. This application helps enhance the performance and longevity of these products.

2. Rubber Production:

The compound's role as a stabilizer in rubber production is noteworthy. It contributes to the durability and elasticity of rubber products by forming cross-linked structures during processing.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another study focused on human breast cancer cell lines, treatment with this compound resulted in increased ROS levels and activation of apoptotic pathways through caspase activation. This positions this compound as a candidate for further investigation in cancer therapy.

作用机制

The mechanism of action of dipentyl disulphide involves its ability to form disulphide bonds with other molecules. This property is crucial in various biochemical processes, including protein folding and stabilization. The sulfur-sulfur bond in dipentyl disulphide can undergo redox reactions, making it a versatile compound in both chemical and biological systems.

相似化合物的比较

Comparison with Similar Disulfide Compounds

Disulfide compounds vary widely in structure and properties, broadly categorized into organic disulfides (alkyl, aryl, or allyl substituents) and inorganic/metal disulfides (e.g., MoS₂, FeS₂). Below, di-n-Amyl disulfide is compared to key analogs:

Organic Disulfides

Dimethyl Disulfide (C₂H₆S₂)

- Molecular Weight : 94.18 g/mol .

- Structure : Two methyl groups (-CH₃) linked by a disulfide bond.

- Properties : Highly volatile, with applications in chemical synthesis and as a spoilage indicator in aquaculture (imparts "dirty sock" odors) .

- Reactivity : Undergoes rapid dynamic metathesis under ultrasound or UV light due to minimal steric hindrance .

Diallyl Disulfide (C₆H₁₀S₂)

- Molecular Weight : 146.27 g/mol .

- Structure : Allyl groups (-CH₂CHCH₂) with conjugated double bonds.

- Applications : Used in synthetic aroma chemicals (FEMA 2028) due to its pungent odor .

- Reactivity : Conjugated system may enhance radical stability during disulfide exchange reactions.

Aromatic Disulfides (e.g., m-Nitrophenyl Disulfide)

- Structure: Aromatic rings with electron-withdrawing substituents (e.g., -NO₂).

- Synthesis : Prepared from m-nitrobenzenesulfonyl chloride and hydriodic acid .

- Applications : Intermediate in sulfenyl chloride synthesis .

- Reactivity: Electron-deficient aryl groups accelerate metathesis; e.g., bis(4-hydroxyphenyl) disulfide reaches 60% conversion in 2 hours vs. 12 hours for 4-aminophenyl disulfide .

This compound vs. Other Organic Disulfides

- Steric Effects : The pentyl chains in this compound impose significant steric hindrance, likely slowing metathesis compared to smaller analogs like dimethyl or diallyl disulfides.

Inorganic/Metal Disulfides

Molybdenum Disulfide (MoS₂)

Iron Disulfide (FeS₂)

Selenium Disulfide (SeS₂)

- Structure: Chain-like inorganic polymer .

- Properties : Antifungal agent used in shampoos for dandruff control .

This compound vs. Inorganic Disulfides

- Bonding: Organic disulfides feature covalent S-S bonds, while inorganic analogs (e.g., MoS₂) have metal-sulfur covalent/ionic bonding.

- Functionality: Inorganic disulfides excel in electronics and catalysis due to their extended structures, whereas this compound’s utility lies in organic chemistry or materials requiring tailored hydrophobicity.

Data Tables

Table 1: Physical and Chemical Properties of Selected Disulfides

Table 2: Reactivity in Dynamic Metathesis Reactions

Research Findings and Mechanistic Insights

- Dynamic Metathesis : Ultrasound-induced disulfide exchange is effective for small molecules (e.g., dimethyl disulfide) but may be inefficient for bulky analogs like this compound due to steric effects .

- Electronic Effects: Aromatic disulfides with electron-withdrawing groups (e.g., -NO₂, -OH) exhibit faster metathesis due to enhanced radical stabilization .

- Thermal Stability : Long alkyl chains (e.g., pentyl) improve thermal stability compared to short-chain disulfides, aligning with trends in polymer chemistry .

生物活性

Di-n-Amyl disulfide (DADS), known chemically as 1,2-di(pentyl)disulfane, is an organic compound with the molecular formula C10H22S2 and a molecular weight of 206.41 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. This article delves into the biological activity of DADS, supported by research findings, case studies, and data tables.

This compound is characterized by its disulfide bond, which plays a crucial role in its biological activity. The mechanism of action primarily involves the cleavage of this disulfide bond, leading to the formation of reactive thiols that can interact with various biological targets. This interaction can trigger redox reactions and nucleophilic substitutions, influencing cellular processes such as apoptosis and cell proliferation .

1. Antimicrobial Properties

DADS has shown promising antimicrobial activity against a range of pathogens:

- Bacteria : Studies indicate that DADS exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungi : It also demonstrates antifungal properties against species such as Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate | |

| Aspergillus niger | High |

2. Cytotoxic Effects

Research has explored the cytotoxic effects of DADS on various cancer cell lines. In vitro studies have demonstrated that DADS can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Mitochondrial stress |

| A549 (Lung Cancer) | 20 | ROS production |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of DADS against various bacterial strains. The results indicated that DADS not only inhibited bacterial growth but also affected biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, DADS was administered to different cancer cell lines. The findings revealed that DADS significantly reduced cell viability and induced apoptosis through caspase activation pathways. This positions DADS as a potential candidate for further development in cancer therapeutics .

常见问题

Basic Research Questions

Q. How can di-nnn-amyl disulfide be accurately identified and quantified in complex mixtures using mass spectrometry?

- Methodological Answer : High-resolution liquid chromatography-mass spectrometry (LC-HRMS) is the gold standard. Key steps include:

- Sample Preparation : Use non-reducing conditions to preserve disulfide bonds .

- Chromatography : Employ a phenyl-modified UPLC column (e.g., BEH Phenyl) with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) for optimal separation .

- Mass Spectrometry : Utilize Orbitrap Fusion or Q Exactive HF systems for high-resolution accurate mass (HRAM) analysis. Monitor the [M+H] or [M+Na] ions, and confirm isotopic patterns (e.g., S contributions) .

- Data Analysis : Software like pLink-SS or SlinkS can map disulfide linkages, but for small molecules, manual validation using fragment ion matching (MS/MS) is critical .

Example LC-HRMS Parameters :

| Parameter | Setting |

|---|---|

| Column | BEH Phenyl (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | 0.1% Formic acid in HO/ACN |

| Gradient | 5–95% ACN over 10 min |

| Ionization Mode | ESI (+) |

| Resolution | 120,000 (Full Scan) |

Q. What are the best practices for handling and storing di--amyl disulfide to prevent degradation?

- Methodological Answer :

- Storage : Store under inert gas (e.g., argon) at –20°C in amber glass vials to minimize oxidation and light-induced degradation .

- Handling : Use gloveboxes or fume hoods with nitrile gloves. Avoid contact with reducing agents (e.g., DTT, TCEP) to prevent disulfide bond cleavage .

- Stability Testing : Periodically analyze purity via GC-MS or LC-HRMS. Monitor for oxidation products (e.g., thiols or sulfonic acids) .

Q. How does the presence of disulfide bonds in di-nnn-amyl disulfide influence its molecular weight determination via mass spectrometry?

- Methodological Answer : Disulfide bonds contribute 2 Da per bond due to sulfur’s atomic mass (32.065 Da). Key considerations:

- Exact Mass Calculation : For CHS, exact mass = 218.119 Da. Isotopic peaks (e.g., S at ~4.4% abundance) must be resolved to distinguish from adducts or contaminants .

- Reduction Assays : Compare reduced (free thiols) and non-reduced samples. A mass shift of +2 Da after DTT treatment confirms disulfide presence .

Advanced Research Questions

Q. What experimental strategies can resolve conflicting data regarding the reactivity of di--amyl disulfide under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Prepare buffered solutions (pH 2–12) and monitor reactivity via:

- Kinetic Assays : Use UV-Vis spectroscopy (250–300 nm) to track thiol-disulfide exchange rates .

- NMR Analysis : H and C NMR can identify pH-dependent structural changes (e.g., protonation of adjacent functional groups) .

- Statistical Validation : Apply Design of Experiments (DOE) to assess interactions between pH, temperature, and ionic strength .

Q. How can computational modeling predict the stability of di--amyl disulfide in different solvent environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvent interactions (e.g., in hexane vs. water). Key metrics include:

- Solvent-accessible surface area (SASA) of disulfide bonds.

- Hydrogen bonding with polar solvents .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–S bonds under varying dielectric constants .

- Experimental Correlation : Validate predictions with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What advanced chromatographic techniques improve the separation of di--amyl disulfide from structurally similar disulfides in mixed samples?

- Methodological Answer :

- Multidimensional LC : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to resolve co-eluting disulfides .

- Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collision cross-section (CCS) values .

- Method Optimization Example :

| Technique | Conditions |

|---|---|

| First Dimension | HILIC (BEH Amide Column) |

| Second Dimension | Reverse-Phase (C18 Column) |

| Detector | High-Resolution MS/MS |

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in disulfide bond stability data obtained from computational models vs. experimental assays?

- Methodological Answer :

- Error Source Identification :

- Computational : Check force field parameters (e.g., AMBER vs. CHARMM for sulfur interactions) .

- Experimental : Verify assay conditions (e.g., oxygen exclusion to prevent oxidation) .

- Cross-Validation : Use orthogonal methods (e.g., Raman spectroscopy for S–S bond vibrations) to reconcile differences .

属性

IUPAC Name |

1-(pentyldisulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQZSPCQDXHJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSSCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873947 | |

| Record name | Pentyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-51-6, 68513-62-2 | |

| Record name | Dipentyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentyl disulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfides, C5-12-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfides, C5-12-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfides, C5-12-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipentyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。